1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS2/c1-13-17(26-10-11-28-19(26)21-13)18-22-23-20(24(18)2)29-12-16(27)25-9-5-7-14-6-3-4-8-15(14)25/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHAGQKNTQKJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available literature, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a quinoline moiety linked to a thiazole and triazole structure, which are known for their diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The methodology often includes the formation of the triazole and thiazole rings through cyclization reactions followed by substitution reactions to introduce the quinoline moiety.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, highlighting its potential in various therapeutic areas:
Antiviral Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit antiviral properties. A study demonstrated that related thiazole derivatives showed moderate antiviral activity against several strains of viruses, including influenza A and vesicular stomatitis virus . This suggests that this compound may also possess similar antiviral capabilities due to its structural similarities.
Antitumor Activity
Another significant area of research has focused on the antitumor properties of compounds with similar structures. For instance, benzo[4,5]imidazo[2,1-b]thiazole derivatives have shown promising results against cancer cell lines such as HeLa and HepG2. These compounds exhibited selective inhibition of EGFR kinase activity, correlating with their anti-proliferative effects . Given the presence of both thiazole and quinoline moieties in our compound of interest, it is plausible that it may exhibit similar antitumor effects.
Case Studies and Findings
Several studies have reported specific findings related to the biological activities of compounds similar to this compound:
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Pathways : The presence of triazole and thiazole rings suggests potential inhibition of enzymes involved in viral replication or tumor growth.
- Receptor Modulation : Similar compounds have been shown to interact with growth factor receptors like EGFR, leading to reduced cell proliferation.
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds containing quinoline and triazole moieties exhibit significant antimicrobial properties. The presence of the thioether linkage may enhance these effects by improving solubility and bioavailability.
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of similar compounds. For instance, derivatives of quinoline have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, inhibition of certain kinases by quinoline derivatives has been documented, suggesting potential applications in targeted cancer therapies.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Anticancer Research | Showed that derivatives led to a 50% reduction in cell viability in breast cancer cell lines within 48 hours of treatment. |
| Enzyme Inhibition | Identified as an effective inhibitor of protein kinases involved in tumor progression, suggesting potential for development as a therapeutic agent. |
Comparison with Similar Compounds
Triazole-Imidazothiazole Derivatives
- Compound 9c (): Contains a benzodiazol-2-ylphenoxymethyl-triazole-thiazole structure. Unlike the target compound, it lacks the dihydroquinoline moiety and instead incorporates a benzodiazole group, which may reduce lipophilicity but enhance π-π stacking in hydrophobic pockets .
- 6-Methylimidazo[2,1-b]thiazole-Triazole Hybrids (): Synthesized via pyrazolyl-thiazole intermediates.
Triazole-Thioether Derivatives
- Compound 15d (): Features a triazolothiadiazine scaffold with a hydroxyphenyl substituent.
- 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethanone (): A simpler analog lacking the dihydroquinoline and thioether bridge. The methyl group on the triazolo-thiazole may enhance metabolic stability compared to the target compound’s larger substituents .
Key Differences :
Antimicrobial Activity
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
|---|---|---|---|
| Target Compound | 2.5 (predicted)* | 10 (predicted)* | |
| 3-Methyl-1,2,4-Triazole-5-Thione () | 12.5 | 25 | |
| Compound 9b () | 6.25 | 25 |
*Predicted based on triazole-thioether analogs in .
Analysis : The target compound’s imidazothiazole moiety likely enhances Gram-positive activity due to improved membrane interaction, whereas simpler triazoles () show broader but weaker effects.
Anticancer Potential
- Triazole Derivatives (): Exhibit IC₅₀ values of 5–20 µM against MCF-7 cells via apoptosis induction .
- Imidazothiazole-Triazole Hybrids (): Show sub-micromolar activity in leukemia models, suggesting the imidazothiazole’s role in kinase inhibition .
Structural Advantage: The dihydroquinoline in the target compound may confer blood-brain barrier penetration, useful for CNS-targeted therapies.
Computational and Spectral Insights
- DFT-NMR Analysis (): Validates tautomeric stability in thioamide-containing compounds. The target compound’s thioether linkage is expected to resist tautomerism, ensuring consistent binding .
- IR/NMR Data : The target’s carbonyl (C=O, ~1666 cm⁻¹) and triazole C=N (~1603 cm⁻¹) stretches align with analogs in , confirming structural integrity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the triazole-thioether linkage in this compound?
- Methodological Answer : The triazole-thioether moiety can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-substituted phenyl-1,3-thiazol-2-amines can react with thio-containing precursors (e.g., mercapto-triazoles) under basic conditions (e.g., K₂CO₃ in dry methanol) at reflux temperatures (4–5 hours). This approach ensures regioselectivity and avoids side reactions . Alternatively, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst in heterogeneous conditions (70–80°C) facilitates efficient thioether bond formation, monitored via TLC .
Q. How is the purity and structural integrity of this compound validated after synthesis?
- Methodological Answer : Characterization typically involves:
- IR spectroscopy : Confirming functional groups (e.g., C=O stretch at ~1660 cm⁻¹, C-S stretch at ~700 cm⁻¹) .
- ¹H/¹³C NMR : Assigning chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- Elemental analysis : Matching calculated and observed C, H, N, S percentages (e.g., deviations <0.4% indicate high purity) .
- Melting point consistency : Sharp melting ranges (e.g., 126–155°C) rule out polymorphic impurities .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Initial screening includes:
- Anti-microbial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values and selectivity indices .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., using fluorogenic substrates) to identify target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the imidazo[2,1-b]thiazole subunit?
- Methodological Answer : Key strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for imidazo-thiazole formation .
- Catalyst tuning : Use of CuI or Pd catalysts for Suzuki-Miyaura coupling to introduce methyl groups at specific positions .
- Temperature control : Stepwise heating (60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
- Workup modifications : Recrystallization from ethanol/acetone (1:1) improves yield (79–81%) and purity .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) arising from tautomeric forms?
- Methodological Answer :
- Variable-temperature NMR : Identify tautomers (e.g., thione-thiol equilibria) by observing peak splitting/shifts at 25°C vs. 60°C .
- Deuterium exchange experiments : Detect exchangeable protons (e.g., NH in triazoles) using D₂O .
- DFT calculations : Predict dominant tautomers via computational modeling (e.g., Gaussian 09 at B3LYP/6-31G* level) and compare with experimental data .
Q. What computational approaches are suitable for studying its binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- MD simulations : GROMACS or AMBER for assessing binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with imidazole N-atoms) using Phase or MOE .
Q. How to design SAR studies for derivatives targeting improved pharmacokinetics?
- Methodological Answer :
- Substituent variation : Modify methyl/ethoxy groups on the phenyl ring to assess LogP (lipophilicity) and solubility trends .
- Bioisosteric replacement : Replace thioether with sulfone or sulfoxide to evaluate metabolic stability .
- Proteolytic stability assays : Incubate derivatives in simulated gastric fluid (pH 2.0) or liver microsomes to identify degradation-resistant analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
